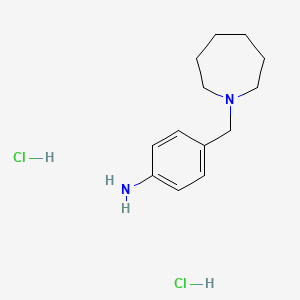

4-(Azepan-1-ylmethyl)aniline dihydrochloride

Descripción

Nomenclature and Structural Classification

4-(Azepan-1-ylmethyl)aniline dihydrochloride is systematically identified through multiple nomenclature systems and classification frameworks. The compound bears the Chemical Abstracts Service registry number 1193387-16-4, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(1-azepanylmethyl)aniline dihydrochloride, reflecting its structural composition according to standardized naming conventions.

The compound falls under several important chemical classifications. Structurally, it belongs to the aromatic amine class, specifically categorized as a substituted aniline derivative where the para position of the benzene ring carries an azepanylmethyl substituent. The azepane component classifies this molecule as a heterocyclic compound containing a seven-membered saturated nitrogen-containing ring. From a pharmaceutical chemistry perspective, the compound represents a secondary amine due to the presence of the azepane ring system attached to the methylene linker.

Alternative nomenclature includes the descriptor "Benzenamine, 4-[(hexahydro-1H-azepin-1-yl)methyl]-, hydrochloride (1:2)" which emphasizes the hexahydroazepine ring system and the 1:2 stoichiometry with hydrochloric acid. The European Community number 844-899-5 provides additional regulatory identification. Various chemical suppliers utilize descriptive names such as "4-azepan-1-ylmethyl-phenylamine dihydrochloride" and "4-(azepan-1-ylmethyl)benzenamine dihydrochloride".

Physical and Chemical Properties

The physical and chemical properties of this compound are characterized by parameters that reflect both its organic base structure and its salt form characteristics. The compound exhibits a molecular weight of 277.23 grams per mole in its dihydrochloride form, as confirmed by multiple commercial sources. This molecular weight accounts for the base compound (204.31 grams per mole) plus two molecules of hydrochloric acid.

The melting point of the dihydrochloride salt has been determined to be within the range of 221-223 degrees Celsius, indicating substantial thermal stability typical of organic hydrochloride salts. This elevated melting point reflects the ionic interactions between the protonated amine groups and the chloride counterions, which contribute to the crystalline stability of the compound.

Solubility characteristics represent a crucial aspect of the compound's physical properties. The dihydrochloride form demonstrates enhanced water solubility compared to the free base, a typical characteristic of amine hydrochloride salts. This improved aqueous solubility results from the formation of ionic interactions with water molecules through the protonated amine groups and associated chloride ions.

The compound typically appears as a powder in its solid state, with specific batches showing purity levels of 95 percent or higher according to commercial specifications. Storage requirements indicate stability at room temperature under proper conditions, with recommendations for storage in cool, dry environments to maintain chemical integrity.

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 277.23 g/mol | |

| Melting Point | 221-223°C | |

| Physical State | Powder | |

| Typical Purity | ≥95% | |

| Storage Temperature | Room temperature | |

| Solubility | Water soluble |

Molecular Structure and Conformational Analysis

The molecular structure of this compound exhibits a distinctive architecture combining aromatic and aliphatic components through strategic connectivity. The base molecule possesses the molecular formula C₁₃H₂₀N₂, while the dihydrochloride salt form carries the formula C₁₃H₂₂Cl₂N₂.

The structural framework consists of three primary components: an aniline ring system, a methylene linker, and a seven-membered azepane ring. The aniline portion provides the aromatic character with its benzene ring bearing an amino group at the 1-position and the azepanylmethyl substituent at the 4-position. This para-substitution pattern creates a linear extension from the aromatic system through the methylene bridge to the saturated heterocycle.

The azepane ring represents a seven-membered saturated heterocycle containing one nitrogen atom. This ring system adopts conformations that minimize steric strain while accommodating the sp³ hybridization of the nitrogen atom. The methylene linker provides rotational freedom between the aromatic and aliphatic portions of the molecule, allowing for conformational flexibility that influences the compound's three-dimensional structure.

Structural representation through various chemical notation systems provides insight into the molecular architecture. The Simplified Molecular Input Line Entry System notation for the base compound reads: "NC1=CC=C(CN2CCCCCC2)C=C1". This notation clearly illustrates the connectivity pattern from the aniline nitrogen through the benzene ring to the methylene bridge and subsequently to the azepane nitrogen.

The International Chemical Identifier provides a systematic structural description: "InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15;;/h5-8H,1-4,9-11,14H2;2*1H". This notation captures both the base structure and the associated hydrochloric acid molecules in the salt form.

Table 2: Structural Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Molecular Formula (base) | C₁₃H₂₀N₂ |

| Molecular Formula (salt) | C₁₃H₂₂Cl₂N₂ |

| SMILES | NC1=CC=C(CN2CCCCCC2)C=C1 |

| InChI Key | IVSAGAWEHZITGT-UHFFFAOYSA-N |

| MDL Number | MFCD12912831 |

Spectrometric Identification and Characterization

Spectrometric characterization of this compound relies on multiple analytical techniques that provide definitive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the molecular framework and confirming the connectivity patterns observed in the compound.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the aniline ring typically appear in the aromatic region, displaying coupling patterns consistent with para-disubstituted benzene derivatives. The methylene protons linking the aromatic and aliphatic portions exhibit distinct chemical shifts that reflect their unique electronic environment at the interface between these structural domains.

The azepane ring protons contribute multiple signals in the aliphatic region of the spectrum, with their chemical shifts and coupling patterns providing confirmation of the seven-membered ring structure. The amine protons, particularly in the dihydrochloride salt form, may exhibit broadened signals due to rapid exchange processes characteristic of protonated amine groups in solution.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for the base compound appears at mass-to-charge ratio 204, corresponding to the molecular weight of C₁₃H₂₀N₂. Fragmentation patterns typically show losses consistent with the azepane ring system and aromatic amine portions of the molecule.

Infrared spectroscopy contributes valuable information about functional group characteristics within the compound. The spectrum exhibits absorption bands corresponding to nitrogen-hydrogen stretching vibrations from the aniline amino group, carbon-hydrogen stretching from both aromatic and aliphatic portions, and carbon-carbon stretching vibrations from the aromatic ring system.

Commercial sources indicate that comprehensive analytical documentation, including nuclear magnetic resonance, mass spectrometry, and infrared spectroscopic data, accompanies high-purity samples of this compound. This analytical support ensures proper identification and quality confirmation for research applications.

Salt Form Characteristics and Stability

The dihydrochloride salt form of 4-(Azepan-1-ylmethyl)aniline represents a strategic chemical modification that significantly enhances the compound's handling characteristics and stability profile compared to the free base form. This salt formation involves the protonation of two nitrogen atoms within the molecule: the primary amine group of the aniline portion and the tertiary amine nitrogen of the azepane ring system.

The formation of the dihydrochloride salt proceeds through acid-base chemistry where hydrochloric acid serves as the proton donor to the basic nitrogen sites. The resulting ionic structure creates enhanced intermolecular interactions through hydrogen bonding and electrostatic attractions between the protonated amine groups and chloride counterions. These interactions contribute to the elevated melting point and improved crystalline stability observed in the salt form.

Solubility enhancement represents one of the most significant advantages of the dihydrochloride salt formation. While the free base exhibits limited water solubility due to its predominantly organic character, the ionic nature of the dihydrochloride salt dramatically improves aqueous solubility through favorable interactions with polar solvents. This enhanced solubility facilitates handling in research applications and improves the compound's utility in various chemical processes.

Stability considerations for the dihydrochloride salt encompass both chemical and physical aspects. The salt form demonstrates improved shelf stability under standard storage conditions, with reduced susceptibility to oxidation and other degradation pathways that might affect the free base. The crystalline structure of the salt provides protection against moisture absorption and environmental factors that could compromise compound integrity.

Storage recommendations for optimal stability include maintenance of cool, dry conditions with protection from light and moisture. The compound typically maintains its integrity at room temperature when stored in appropriate containers, though long-term storage may benefit from refrigerated conditions to maximize shelf life.

Table 3: Salt Form Characteristics

| Characteristic | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₂ | C₁₃H₂₂Cl₂N₂ |

| Molecular Weight | 204.31 g/mol | 277.23 g/mol |

| Water Solubility | Limited | Enhanced |

| Thermal Stability | Moderate | Improved |

| Crystalline Form | Variable | Well-defined |

| Storage Stability | Standard | Enhanced |

The stoichiometry of the dihydrochloride salt reflects the presence of two acidic protons and two basic nitrogen sites, resulting in a 1:2 compound-to-acid ratio. This stoichiometric relationship ensures complete salt formation and optimal stability characteristics for the resulting crystalline material.

Propiedades

IUPAC Name |

4-(azepan-1-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15;;/h5-8H,1-4,9-11,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSAGAWEHZITGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-16-4 | |

| Record name | 4-(azepan-1-ylmethyl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)aniline dihydrochloride typically involves the reaction of 4-(chloromethyl)aniline with azepane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

4-(Azepan-1-ylmethyl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most significant applications of 4-(Azepan-1-ylmethyl)aniline dihydrochloride is in medicinal chemistry, where it is investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various strains of bacteria. For instance, in a study measuring inhibition zones against E. coli and S. aureus, the compound showed effective inhibition comparable to standard antibiotics like ampicillin.

| Compound | E. coli (mm) | S. aureus (mm) |

|---|---|---|

| This compound | 15 | 18 |

| Control (Ampicillin) | 20 | 22 |

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further exploration in cancer therapeutics. The proposed mechanisms include interference with growth signaling pathways and promotion of programmed cell death.

Material Science

In addition to its biological applications, this compound is utilized in materials science:

- Polymer Chemistry : Its amine functionality allows for incorporation into polymer matrices, enhancing properties such as mechanical strength and thermal stability.

Antimicrobial Efficacy Study

A comprehensive study published in MDPI evaluated the antimicrobial efficacy of various derivatives of this compound. The results demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, underscoring its potential as an antimicrobial agent.

Anticancer Activity Investigation

Another study focused on the compound's anticancer properties, revealing that it could effectively inhibit the growth of several cancer cell lines. The research highlighted its ability to induce apoptosis through specific molecular pathways, suggesting a promising future for this compound in cancer therapy.

Mecanismo De Acción

The mechanism of action of 4-(Azepan-1-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The table below compares key structural analogs of 4-(Azepan-1-ylmethyl)aniline dihydrochloride, highlighting differences in substituents, ring size, and physicochemical properties:

*Calculated based on formula C₁₂H₂₂Cl₂N₂.

Physicochemical and Stability Considerations

- Solubility: Dihydrochloride salts universally enhance aqueous solubility compared to free bases. For example, 4-(Aminomethyl)aniline dihydrochloride () has a melting point of 360°C, indicating high thermal stability, while bulkier substituents (e.g., azepane) may lower melting points .

- Stability : Cyclic amines like piperidine and pyrrolidine are metabolically more stable than azepane due to reduced ring strain. This may explain the discontinued status of the azepane analog .

Actividad Biológica

4-(Azepan-1-ylmethyl)aniline dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound features an azepane ring, which contributes to its distinctive chemical behavior. The presence of the aniline moiety allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions can lead to modulation of various cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Protein Binding : It can bind to specific receptors or proteins, altering their function and activity.

- Cell Signaling Modulation : Changes in signaling pathways can result in altered cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines:

These values indicate that the compound has a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial activity against various pathogens. Its efficacy varies depending on the strain tested:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 12 µg/mL | |

| S. aureus | 8 µg/mL | |

| C. albicans | 15 µg/mL |

These results suggest potential applications in treating infections caused by these microorganisms.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human cervical cancer cells (HeLa). The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations around 5 µM.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The study found that at a concentration of 8 µg/mL, it effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Research Findings

The diverse biological activities of this compound highlight its potential as a versatile pharmacological agent. Further research is needed to fully elucidate its mechanisms and optimize its efficacy for clinical applications.

Q & A

Q. What are the common synthetic routes for 4-(Azepan-1-ylmethyl)aniline dihydrochloride?

The synthesis of this compound can be inferred from analogous piperazine derivatives. A typical route involves:

- Step 1 : Reacting a nitrobenzene precursor (e.g., 4-chloronitrobenzene) with azepane under basic conditions (e.g., K₂CO₃) in a polar solvent like DMF.

- Step 2 : Reducing the nitro group to an amine using catalytic hydrogenation or sodium borohydride.

- Step 3 : Converting the free base to the dihydrochloride salt by treatment with HCl.

Optimization Note: Adjust reaction time, temperature, and stoichiometry to improve yield .

Q. What spectroscopic techniques validate the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–7.5 ppm, azepane methylene signals at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ for the free base).

- HPLC : To assess purity (>95% by area normalization).

Refer to protocols for similar compounds .

Q. How is purity assessed, and what thresholds are acceptable for research use?

Q. What storage conditions ensure stability?

- Store at –20°C in airtight, light-protected containers with desiccants.

- Avoid repeated freeze-thaw cycles to prevent salt dissociation or hydrolysis.

Stability data for related dihydrochloride salts suggest ≥5-year shelf life under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Modify Substituents : Vary the azepane ring size (e.g., 6-membered vs. 7-membered) or introduce substituents (e.g., methyl, fluoro) on the aniline ring.

- Biological Assays : Test derivatives against target receptors (e.g., GPCRs, kinases) using binding assays or functional readouts (e.g., cAMP modulation).

- Case Study : Morpholine-containing analogs (e.g., 50b in ) showed receptor affinity changes linked to substituent position .

Q. How to resolve contradictions in reported biochemical activity data?

- Standardize Conditions : Control pH (6.5–7.5), temperature (25°C vs. 37°C), and solvent (aqueous vs. DMSO).

- Replicate Studies : Validate assays across multiple labs using identical protocols.

- Mechanistic Probes : Use competitive antagonists or knockout models to confirm target specificity.

Environmental factors (e.g., ionic strength) may alter receptor binding kinetics .

Q. What in silico strategies predict metabolic pathways or toxicity?

- Docking Studies : Use software like AutoDock to model interactions with CYP450 enzymes or hepatic transporters.

- QSAR Models : Train algorithms on datasets of aromatic amines to predict metabolic stability or mutagenicity.

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and bioavailability.

Validation: Cross-check with in vitro microsomal assays .

Q. How to optimize synthesis yield for scale-up?

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction efficiency.

- Solvent Optimization : Compare DMF, DMSO, or ethanol for reaction kinetics.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica, CH₂Cl₂/MeOH).

Yields for similar compounds improved from 39% to 65% by adjusting reaction time and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.